molecular formula C9H17NO B14905438 6-Isopropoxy-2-azaspiro[3.3]heptane

6-Isopropoxy-2-azaspiro[3.3]heptane

Cat. No.: B14905438
M. Wt: 155.24 g/mol
InChI Key: RVJGGDMWYIUIOB-UHFFFAOYSA-N
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Description

6-Isopropoxy-2-azaspiro[3.3]heptane is a spirocyclic compound characterized by a unique three-dimensional structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework provides rigidity and conformational constraint, which can be advantageous in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropoxy-2-azaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isopropoxy-substituted precursor with a nitrogen-containing reagent to form the spirocyclic structure. The reaction conditions often include the use of a base, such as potassium hydroxide, in an alcoholic solvent like ethanol. The reaction mixture is usually heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often include optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize efficiency. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Isopropoxy-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds with different functional groups.

Scientific Research Applications

6-Isopropoxy-2-azaspiro[3.3]heptane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 6-Isopropoxy-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into binding sites of enzymes or receptors, modulating their activity. The isopropoxy group can participate in hydrogen bonding or hydrophobic interactions, enhancing the compound’s binding affinity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-6-azaspiro[3.3]heptane
  • 1-Oxa-2,6-diazaspiro[3.3]heptane
  • 2,6-Dioxaspiro[3.3]heptane

Uniqueness

6-Isopropoxy-2-azaspiro[3.3]heptane is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable scaffold for drug design and material science applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

6-propan-2-yloxy-2-azaspiro[3.3]heptane

InChI

InChI=1S/C9H17NO/c1-7(2)11-8-3-9(4-8)5-10-6-9/h7-8,10H,3-6H2,1-2H3

InChI Key

RVJGGDMWYIUIOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1CC2(C1)CNC2

Origin of Product

United States

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